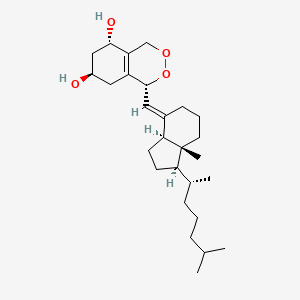
(7E)-(1S,3R,6R)-6,19-epidioxy-9,10-seco-5(10),7-cholestadiene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7E)-(1S,3R,6R)-6,19-epidioxy-9,10-seco-5(10),7-cholestadiene-1,3-diol is a vitamin D.
Scientific Research Applications
Oxidation and Derivative Synthesis
A study by Kvasnica et al. (2005) explores the preparation of new oxidized 18-α-Oleanane derivatives, focusing on creating new compounds with potential biological activities through various oxidation processes. This work demonstrates the potential of using similar compounds for synthesizing biologically active substances (Kvasnica et al., 2005).
Structural and Conformational Analysis
Research by Berg et al. (1991) involves an analysis of the solution conformation of a related tobacco diterpenoid, using NMR methods, molecular mechanics calculations, and molecular dynamics simulations. This study provides insights into the structural and conformational aspects of similar compounds (Berg et al., 1991).
Chemical Transformations
A study conducted by Suginome and Maeda (1980) examines photo- and thermally-induced radical rearrangements in hypoiodites of related cholest-3-ols. This research highlights the complex chemical transformations these compounds can undergo, which might be relevant for similar steroidal compounds (Suginome & Maeda, 1980).
Nuclear Magnetic Resonance Characterization
Jaworski and Smith (1988) characterized peroxysterols structurally similar to the compound . Their work focused on using proton and infrared absorption spectra for identification and analysis, which can be useful for studying similar compounds (Jaworski & Smith, 1988).
Synthesis of Steroidal Derivatives
A paper by Sultanat et al. (2014) discusses the improved synthesis of a cholecalciferol derivative closely related to the compound . This research offers insights into synthetic pathways and potential biological activities of similar steroidal derivatives (Sultanat et al., 2014).
properties
Product Name |
(7E)-(1S,3R,6R)-6,19-epidioxy-9,10-seco-5(10),7-cholestadiene-1,3-diol |
|---|---|
Molecular Formula |
C27H44O4 |
Molecular Weight |
432.6 g/mol |
IUPAC Name |
(1R,5S,7R)-1-[(E)-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-1,4,5,6,7,8-hexahydro-2,3-benzodioxine-5,7-diol |
InChI |
InChI=1S/C27H44O4/c1-17(2)7-5-8-18(3)23-10-11-24-19(9-6-12-27(23,24)4)13-26-21-14-20(28)15-25(29)22(21)16-30-31-26/h13,17-18,20,23-26,28-29H,5-12,14-16H2,1-4H3/b19-13+/t18-,20-,23-,24+,25+,26-,27-/m1/s1 |
InChI Key |
JHRNDQFGELFISF-YHQHOCHFSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\[C@@H]3C4=C(COO3)[C@H](C[C@@H](C4)O)O)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC3C4=C(COO3)C(CC(C4)O)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-{[2-(2-nitrophenyl)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B1242466.png)
![(E)-N-(4-methylpiperazin-1-yl)-1-[5-(4-nitrophenyl)furan-2-yl]methanimine](/img/structure/B1242467.png)
![N-[(E)-1-cyclopropylethylideneamino]-2-pyrrol-1-ylbenzamide](/img/structure/B1242468.png)

![8-(2-Ethyl-6-methylbenzylamino)-3-hydroxymethyl-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B1242472.png)
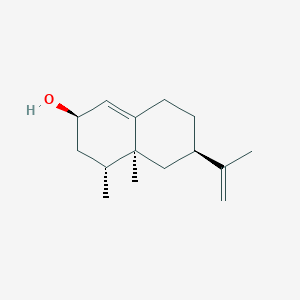
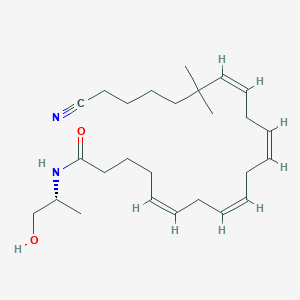
![1-(1H-Imidazole-4-ylmethyl)-3-[2-[4-(2-methyl-3-chlorophenyl)piperazino]ethyl]-5,6-dimethoxy-1H-indazole](/img/structure/B1242482.png)
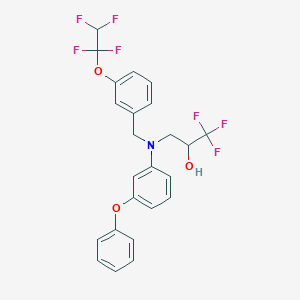
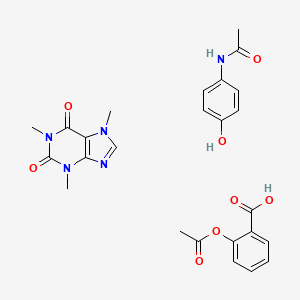
![1-(Benzo[b]thiophene-3-yl)-3-[4-(2-methoxyphenyl)piperazino]-1-propanol](/img/structure/B1242487.png)
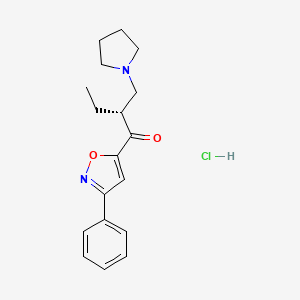
![1-[2-(3,4-dihydro-1H-2-benzopyran-1-yl)ethyl]-4-(4-fluorophenyl)piperazine](/img/structure/B1242489.png)
![(1S)-1,5-anhydro-1-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-6-yl]-2-O-beta-D-glucopyranosyl-D-glucitol](/img/structure/B1242490.png)